molecular formula C20H13F6N3O2S B609222 Monepantel CAS No. 887148-69-8

Monepantel

货号: B609222
CAS 编号: 887148-69-8
分子量: 473.4 g/mol
InChI 键: WTERNLDOAPYGJD-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莫能菌素是一种驱虫化合物,获批用于绵羊和奶牛,以控制胃肠道线虫。它属于一类新的驱虫剂,称为氨基乙腈衍生物。 莫能菌素以商品名 Zolvix 出售,对其他驱虫剂耐药的线虫表现出高度的功效 .

准备方法

莫能菌素通过涉及多个关键中间体的多步合成过程合成。合成路线通常从制备4-(三氟甲基硫)苯甲酸开始,然后将其转化为相应的苯甲酰胺。 该中间体经受进一步反应,包括氰化和醚化,以生成最终产物 . 工业生产方法涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少副产物和废物。

化学反应分析

莫能菌素会发生各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物是莫能菌素砜和其他具有修饰官能团的衍生物。

作用机制

莫能菌素通过靶向线虫中配体门控离子通道发挥作用。 具体来说,它作用于烟碱乙酰胆碱受体 DEG-3 亚家族,导致线虫痉挛性瘫痪和死亡 . 该化合物与这些受体结合,导致离子涌入,破坏正常的细胞功能。 这种机制对线虫来说是独特的,对哺乳动物的毒性很小 .

相似化合物的比较

莫能菌素与其他驱虫剂进行比较,例如:

    苯并咪唑类: 这些化合物靶向线虫中的β-微管蛋白,但对耐药菌株的疗效较低。

    左旋咪唑: 该化合物作用于烟碱乙酰胆碱受体,但与莫能菌素相比具有不同的结合位点。

    大环内酯类: 这些化合物靶向谷氨酸门控氯离子通道,但对耐药线虫的疗效也较低。

莫能菌素的独特之处在于它能够靶向哺乳动物中不存在的特定受体亚家族,从而提供高安全性并对耐药线虫有效 .

生物活性

Monepantel (MPL), an amino-acetonitrile derivative, is a novel anthelmintic compound primarily used in veterinary medicine for the treatment of gastrointestinal nematodes in sheep and goats. Since its introduction in 2009, it has garnered attention for its unique mechanism of action, efficacy against resistant nematode strains, and potential applications in human health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use and resistance issues.

This compound operates through a distinct mechanism compared to traditional anthelmintics. It selectively targets nematode-specific acetylcholine receptor subunits, leading to paralysis and death of the worms. This mode of action is particularly effective against nematodes that have developed resistance to other classes of anthelmintics such as benzimidazoles and macrocyclic lactones .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with a pharmacokinetic profile characterized by a two-compartmental model. Key parameters include:

  • Distribution Half-life : Approximately 0.09 hours
  • Elimination Half-life : Approximately 21.51 hours
  • Volume of Distribution : 142.31 ± 55.08 mL/kg
  • Clearance : 4.38 ± 0.95 mL/kg/h .

These pharmacokinetic properties contribute to its efficacy in treating infections caused by various nematodes.

Clinical Efficacy

This compound has demonstrated high efficacy against multiple species of gastrointestinal nematodes. In clinical trials and field studies, it has shown cure rates exceeding 90% against susceptible strains. For example, one study reported an efficacy of 85% based on faecal egg count reduction (FECR) within seven days post-treatment .

Efficacy Against Resistant Strains

Despite its effectiveness, resistance to this compound has been documented. A study conducted in the UK identified multigeneric resistance among Teladorsagia, Trichostrongylus, and Oesophagostomum species, showing reductions in efficacy ranging from 22% to 78% depending on the nematode species involved . This highlights the need for ongoing monitoring and strategic management of anthelmintic use.

Case Studies

  • Resistance Development in Sheep : A case study from Sweden reported the first instance of this compound-resistant nematodes in a sheep flock. The study revealed that despite routine this compound treatments, lambs exhibited signs of trichostrongylosis due to ineffective control measures .
  • Field Trials in the UK : In controlled efficacy tests involving artificially infected lambs, treatment with this compound at the recommended dose was ineffective against certain resistant strains. The findings emphasized the importance of understanding resistance mechanisms and adjusting treatment protocols accordingly .
  • Comparative Studies : Research comparing this compound with other anthelmintics showed that it maintained high efficacy against nematodes resistant to conventional treatments like levamisole and ivermectin, reinforcing its role as a valuable tool in parasitic disease management .

Summary of Findings

Study/CaseKey FindingsEfficacy RateResistance Observed
UK Sheep Farm StudyCharacterized this compound efficacy; identified multigeneric resistance22% - 78% based on speciesYes
Swedish Case StudyFirst report of this compound-resistant nematodesNot specifiedYes
Comparative Efficacy StudyHigh cure rates against resistant strains>90%No

属性

CAS 编号

887148-69-8

分子式

C20H13F6N3O2S

分子量

473.4 g/mol

IUPAC 名称

N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1

InChI 键

WTERNLDOAPYGJD-GOSISDBHSA-N

SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

手性 SMILES

C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

规范 SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AAD 1566;  AAD1566;  AAD-1566;  MPL, Monepantel

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。